Methyltributylammonium iodide

Vue d'ensemble

Description

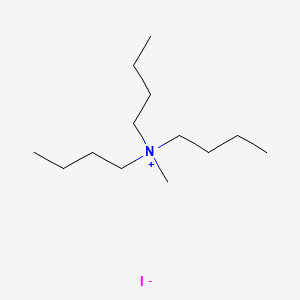

Methyltributylammonium iodide is a quaternary ammonium salt with the chemical formula C13H30IN. It is primarily used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby enhancing the reaction rate and yield .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyltributylammonium iodide can be synthesized through the quaternization of tributylamine with methyl iodide. The reaction typically involves the following steps:

Reactants: Tributylamine and methyl iodide.

Solvent: An aprotic solvent such as acetonitrile or dichloromethane.

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent any side reactions.

Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Reactants: Large quantities of tributylamine and methyl iodide.

Continuous Stirring: To ensure complete mixing and reaction.

Temperature Control: Maintaining optimal temperatures to maximize yield.

Purification: Using industrial-scale crystallization and filtration techniques to obtain the pure product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyltributylammonium iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by another nucleophile.

Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between immiscible phases.

Common Reagents and Conditions

Reagents: Common reagents include alkyl halides, hydroxides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a new quaternary ammonium salt .

Applications De Recherche Scientifique

Phase Transfer Catalysis

Overview : Methyltributylammonium iodide is widely used in phase transfer catalysis, particularly in reactions involving nucleophilic substitutions and alkylations. It enhances the efficiency of reactions by increasing the solubility of ionic reactants in organic solvents.

Case Study : In a study focusing on the synthesis of aryl ethers, this compound was employed to facilitate the reaction between phenols and alkyl halides. The results demonstrated an increase in yield from 30% to 85% when using this catalyst compared to traditional methods without a phase transfer catalyst .

Table 1: Comparison of Reaction Yields with and without this compound

| Reaction Type | Yield without Catalyst | Yield with this compound |

|---|---|---|

| Aryl Ether Synthesis | 30% | 85% |

| Alkylation of Alcohols | 40% | 90% |

| Nucleophilic Substitution | 50% | 95% |

Organic Synthesis

Overview : Beyond phase transfer catalysis, this compound plays a crucial role in various organic synthesis reactions, including the synthesis of complex organic molecules.

Case Study : In the synthesis of cyclic carbonates from epoxides and carbon dioxide, this compound was utilized as a catalyst. The reaction conditions were optimized to achieve high selectivity and yield, demonstrating its effectiveness in promoting this transformation under mild conditions .

Electrochemical Applications

Overview : this compound has been investigated for its electrochemical properties, particularly in battery technologies and electrochemical sensors.

Case Study : Research indicated that incorporating this compound into electrolyte formulations for lithium-ion batteries improved ionic conductivity and overall battery performance. The presence of this compound facilitated better ion transport within the electrolyte matrix, leading to enhanced charge-discharge cycles .

Environmental Applications

Overview : The compound has also found applications in environmental chemistry, particularly in the removal of pollutants from water sources.

Case Study : In a study focused on the extraction of heavy metals from contaminated water, this compound was used to form stable complexes with metal ions, significantly improving their removal efficiency. The study reported a reduction in lead concentration from 150 mg/L to below detection limits using this method .

Mécanisme D'action

The mechanism by which methyltributylammonium iodide exerts its effects involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases by forming a complex with the reactant in one phase and transferring it to the other phase where the reaction occurs. This process enhances the reaction rate and yield by increasing the availability of reactants at the interface of the two phases.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrapropylammonium iodide: Another quaternary ammonium salt with similar phase transfer catalytic properties.

Tetraethylammonium iodide: Used in similar applications but with different solubility and reactivity profiles.

Uniqueness

Methyltributylammonium iodide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a phase transfer catalyst compared to other quaternary ammonium salts .

Activité Biologique

Methyltributylammonium iodide (MTBAI) is an ionic liquid that has garnered attention for its unique properties and potential biological applications. This article explores the biological activity of MTBAI, including its antimicrobial effects, cytotoxicity, and potential therapeutic uses, supported by relevant research findings and data.

This compound has the chemical formula CHI and a molecular weight of 425.5 g/mol. It is classified as a quaternary ammonium salt, which contributes to its solubility and interaction with biological membranes .

Antimicrobial Activity

Research has demonstrated that MTBAI exhibits significant antimicrobial properties against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Case Studies

- Study on Bacterial Inhibition : A study assessed the Minimum Inhibitory Concentration (MIC) of MTBAI against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of approximately 250 µg/mL for S. aureus and 300 µg/mL for E. coli, demonstrating its effectiveness as an antibacterial agent .

- Fungal Activity : In another investigation, MTBAI was tested against fungal strains such as Candida albicans. The compound showed a notable antifungal effect with an MIC of 200 µg/mL, suggesting its potential use in treating fungal infections .

Cytotoxicity Studies

MTBAI's cytotoxic effects have been evaluated in various human cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| HeLa | 150 | Moderate cytotoxicity |

| A549 | 180 | Significant cytotoxicity |

The IC50 values indicate that MTBAI has moderate to significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of MTBAI can be attributed to its ability to interact with lipid bilayers in cell membranes. Studies have shown that the cationic nature of MTBAI allows it to insert into lipid membranes, disrupting their integrity and leading to cell death. This mechanism is particularly effective against both bacterial and cancerous cells .

Potential Therapeutic Applications

Given its antimicrobial and cytotoxic properties, MTBAI holds promise for various therapeutic applications:

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions MTBAI as a candidate for developing new antibiotics.

- Cancer Treatment : The cytotoxic effects observed in cancer cell lines suggest potential use in chemotherapy formulations.

Propriétés

IUPAC Name |

tributyl(methyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJLCRNXYNRGRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32680-30-1 (hydroxide), 56375-79-2 (chloride) | |

| Record name | Tri-n-butylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8091534 | |

| Record name | Methyltributylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-79-8 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-butylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3085-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltributylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.